(E)-isopropyl 2-cyano-3-(1H-indol-3-yl)acrylate
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Overview
Description
(E)-isopropyl 2-cyano-3-(1H-indol-3-yl)acrylate is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-isopropyl 2-cyano-3-(1H-indol-3-yl)acrylate typically involves the Knoevenagel condensation reaction. This reaction is a cross aldol condensation between a carbonyl compound and an acidic methylene group-containing substrate. For this compound, the reaction involves the condensation of isopropyl cyanoacetate with 1H-indole-3-carbaldehyde in the presence of a base such as sodium ethoxide .
Industrial Production Methods
Industrial production methods for indole derivatives, including this compound, often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and greener solvents to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
(E)-isopropyl 2-cyano-3-(1H-indol-3-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can have enhanced biological activities or different physical properties .
Scientific Research Applications
(E)-isopropyl 2-cyano-3-(1H-indol-3-yl)acrylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of (E)-isopropyl 2-cyano-3-(1H-indol-3-yl)acrylate involves its interaction with various molecular targets. The indole ring system allows the compound to bind to specific receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl (E)-2-cyano-3-(1H-indol-3-yl)acrylate
- Ethyl (E)-2-cyano-3-(1H-indol-3-yl)acrylate
- Propyl (E)-2-cyano-3-(1H-indol-3-yl)acrylate
Uniqueness
(E)-isopropyl 2-cyano-3-(1H-indol-3-yl)acrylate is unique due to its specific isopropyl ester group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds .
Properties
IUPAC Name |
propan-2-yl (E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10(2)19-15(18)11(8-16)7-12-9-17-14-6-4-3-5-13(12)14/h3-7,9-10,17H,1-2H3/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DICMEXPCBQXUHL-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=CC1=CNC2=CC=CC=C21)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C(=C/C1=CNC2=CC=CC=C21)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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